BenchChemオンラインストアへようこそ!

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

Purity HPLC Procurement specification

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is an N-benzyl-substituted piperidinone ester presented as the hydrochloride salt. The molecule carries a ketone at position 3, a methyl carboxylate at position 4, and a single asymmetric center.

Molecular Formula C14H18ClNO3
Molecular Weight 283.75 g/mol
CAS No. 882182-30-1
Cat. No. B1371776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
CAS882182-30-1
Molecular FormulaC14H18ClNO3
Molecular Weight283.75 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl
InChIInChI=1S/C14H17NO3.ClH/c1-18-14(17)12-7-8-15(10-13(12)16)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H
InChIKeyNYVOOOATEIPVJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Benzyl-3-oxopiperidine-4-carboxylate Hydrochloride (CAS 882182-30-1): Selection-Relevant Profile for R&D Procurement


Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is an N-benzyl-substituted piperidinone ester presented as the hydrochloride salt. The molecule carries a ketone at position 3, a methyl carboxylate at position 4, and a single asymmetric center. Its principal established role is as a protected intermediate in multi-step syntheses of pharmacologically active N-heterocycles, most notably bicyclic pyrimidine HCV replication inhibitors [1] and Rho-kinase inhibitor candidates [2]. The commercial material is typically supplied as a crystalline solid with ≥98% purity .

Why Methyl 1-Benzyl-3-oxopiperidine-4-carboxylate Hydrochloride Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Compounds bearing the 1-benzyl-3-oxopiperidine-4-carboxylate scaffold share a common core but diverge critically in ester identity, salt form, and oxo-group position. The ethyl ester analog (CAS 52763-21-0) introduces an extra methylene unit that alters lipophilicity and metabolic fate of downstream intermediates, while the positional isomer (4-oxo, CAS 3939-01-3) redirects condensation regiochemistry—particularly in pyrido[3,4-d]pyrimidine-forming reactions where the 3-oxo carbonyl is the essential enolate donor [1]. The free-base form (CAS 175406-94-7) is an oil that presents handling and purity challenges relative to the crystalline hydrochloride . Each of these differences has been documented quantitatively and is summarized below.

Quantitative Differentiation Evidence for Methyl 1-Benzyl-3-oxopiperidine-4-carboxylate Hydrochloride vs. Closest Analogs


Purity Comparison: Target HCl Salt (98%) vs. Ethyl Ester HCl Analog (95%) from the Same Supplier

When sourced from the same ISO-certified supplier (Fluorochem), the target methyl ester hydrochloride is supplied at 98% purity, whereas the directly analogous ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (CAS 52763-21-0) is supplied at 95% purity . This represents a 3-percentage-point absolute purity advantage that reduces the burden of pre-synthesis purification and minimizes impurity-derived side-product formation in subsequent steps.

Purity HPLC Procurement specification

Salt-Form Advantage: Crystalline HCl Salt vs. Free-Base Oil for Handling and Storage Stability

The target compound is the hydrochloride salt, isolated as a solid . In contrast, the free base methyl 1-benzyl-3-oxopiperidine-4-carboxylate (CAS 175406-94-7) is obtained as a brown oil following solvent removal and is reported as a thick oil that requires chromatographic purification . The HCl salt's solid-state form enables accurate weighing under ambient conditions, reduces volatility losses during storage, and provides a defined stoichiometric composition for reaction charge calculations—advantages not afforded by the free-base oil.

Salt form Crystallinity Stability Handling

Lipophilicity Differentiation: LogP of Methyl Ester (1.83) vs. Estimated LogP of Ethyl Ester Analog

The calculated LogP of the target methyl ester hydrochloride is 1.83 . The ethyl ester analog (CAS 52763-21-0), bearing an additional methylene group on the ester, is expected to exhibit a LogP approximately 0.4–0.5 units higher based on standard fragmental constant increments. This lower lipophilicity for the methyl ester translates to improved aqueous solubility and potentially superior phase-transfer behavior during aqueous workup in multi-step sequences. The experimentally determined LogP for the structurally related ethyl 1-benzyl-3-oxopiperidine-4-carboxylate free base has been reported at approximately 2.3 in certain databases .

LogP Lipophilicity Physicochemical property ADME prediction

Synthetic Yield Benchmark: Methyl Ester Free Base (99%) vs. Ethyl Ester HCl (97.6% for Final Salt Step)

The methyl ester free base (CAS 175406-94-7) has been prepared from 1-benzyl-3-piperidone and dimethyl carbonate in 99% yield at 93 g scale using NaH in refluxing dimethyl carbonate . In comparison, a patented process for the ethyl ester HCl salt (CN110734393B) achieves 97.6% yield for the final hydrochloride formation step with 99.5% HPLC purity and an overall three-step yield of 93.0% [1]. While the two routes are not identical, the methyl ester route benefits from a single-step condensation with near-quantitative conversion, reducing intermediate isolation requirements and associated yield losses.

Synthetic yield Process efficiency Scale-up

Positional Isomer Specificity: 3-Oxo Regioisomer as the Required Intermediate for HCV and Rho-Kinase Inhibitor Scaffolds

The 3-oxo substitution pattern of CAS 882182-30-1 is explicitly required for condensation reactions that form the tetrahydropyrido[3,4-d]pyrimidine core found in multiple clinical and preclinical candidates. The 4-oxo positional isomer (CAS 3939-01-3) places the ketone at position 4 and the ester at position 3, which directs condensation toward pyrido[4,3-d]pyrimidine regioisomers instead [1]. Patents disclosing HCV replication inhibitors (WO2006035061A1) and Rho-kinase inhibitors (US20040002507A1) specifically depict intermediates bearing the 3-oxo-4-carboxylate (or 3-oxo-4-ester) substitution pattern [2][3]. Procurement of the 4-oxo isomer would therefore necessitate a divergent synthetic route and would not map onto the validated patent procedures.

Regiochemistry Intermediate fidelity Drug scaffold Patent compliance

Optimal Application Scenarios for Methyl 1-Benzyl-3-oxopiperidine-4-carboxylate Hydrochloride Based on Quantitative Evidence


Multi-Step Medicinal Chemistry Campaigns Requiring High-Purity Intermediates for HCV or Kinase Inhibitor Programs

When synthesizing bicyclic pyrimidine scaffolds for antiviral or kinase-targeted programs, the 98% supplied purity of the target compound minimizes the carry-through of impurities that could generate byproducts in subsequent condensations with amidines or guanidines. The 3-oxo regiospecificity ensures the correct pyrido[3,4-d]pyrimidine topology is formed , aligning with the intermediate requirements of WO2006035061A1 and US20040002507A1.

Parallel Library Synthesis Where Gravimetric Accuracy and Solid Handling Are Critical

The crystalline hydrochloride salt form enables precise weighing on automated solid-dispensing platforms, eliminating the volumetric handling and transfer losses associated with the oily free base (CAS 175406-94-7) . This is especially important for 24- or 96-well parallel synthesis formats where stoichiometric accuracy across tens of reactions is essential for SAR interpretability .

Scale-Up and Process Chemistry Where High Single-Step Yield Reduces Cost of Goods

For process development groups, the demonstrated 99% single-step yield for the methyl ester free base —coupled with the availability of the pre-formed HCl salt from commercial suppliers—offers flexibility: the salt may be purchased directly for small-scale use or the free base synthesized in bulk and converted to the HCl salt in situ, leveraging the near-quantitative condensation to reduce raw material costs at kilogram scale.

Comparative Physicochemical Profiling of Piperidinone Intermediates for ADME Optimization

Research teams evaluating the impact of intermediate lipophilicity on downstream ADME properties can select the target methyl ester (LogP 1.83) over the ethyl ester analog (estimated LogP ~2.3) to install a less lipophilic ester group, which may improve aqueous solubility of early intermediates and simplify reaction workup without altering the core scaffold's reactivity.

Quote Request

Request a Quote for Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.